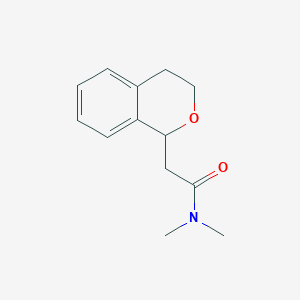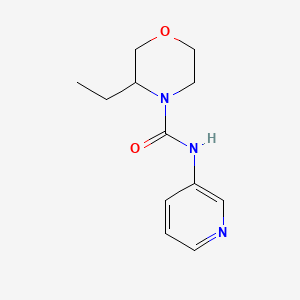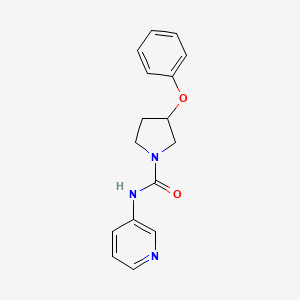
3-phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide is a complex organic compound featuring a pyrrolidine ring, a phenoxy group, and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the phenoxy and pyridinyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
- 3-phenoxy-N-pyridin-2-ylpyrrolidine-1-carboxamide
- 3-phenoxy-N-pyridin-4-ylpyrrolidine-1-carboxamide
- 3-phenoxy-N-pyrimidin-3-ylpyrrolidine-1-carboxamide
Comparison: While these compounds share a similar core structure, the position of the pyridinyl or pyrimidinyl group can significantly influence their biological activity and chemical properties. 3-phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide is unique due to its specific substitution pattern, which may confer distinct binding affinities and selectivities for molecular targets.
Properties
IUPAC Name |
3-phenoxy-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(18-13-5-4-9-17-11-13)19-10-8-15(12-19)21-14-6-2-1-3-7-14/h1-7,9,11,15H,8,10,12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJOSBGVRACTMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-fluorophenyl)-pyrimidin-2-ylmethyl]-N-methylacetamide](/img/structure/B6897537.png)
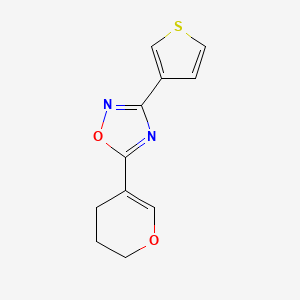
![Cyclobutyl-[4-(5-methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6897551.png)
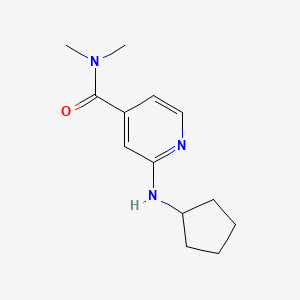
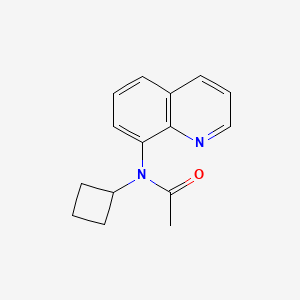
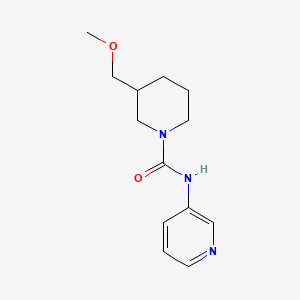
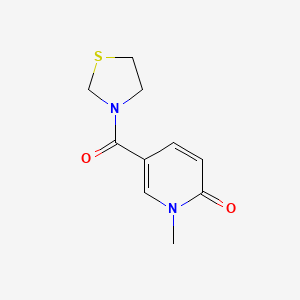
![2-Bicyclo[2.2.1]hept-5-enyl-(2-methylazepan-1-yl)methanone](/img/structure/B6897585.png)
![(8-chloro-3,4-dihydro-2H-quinolin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6897587.png)
![(5,7-difluoro-3,4-dihydro-2H-quinolin-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B6897588.png)
![1-[2-(5-Methylthiophen-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B6897592.png)

